molecular formula C7H14N2O3 B1435589 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide CAS No. 880166-63-2

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide

Cat. No. B1435589
CAS RN: 880166-63-2
M. Wt: 174.2 g/mol
InChI Key: GIIGZHXKMJVOJY-UHFFFAOYSA-N
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Description

“3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid” is a chemical compound with the CAS Number: 5471-77-2 . It has a molecular weight of 160.17 . The IUPAC name for this compound is 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid .


Molecular Structure Analysis

The molecular formula of “3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid” is C7H12O4 . The InChI code for this compound is 1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) .


Physical And Chemical Properties Analysis

The physical form of “3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid” can be either liquid or solid . It has a molecular weight of 160.17 g/mol . The compound has a topological polar surface area of 63.6 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of hydrazides, including those similar in structure to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide, were synthesized and evaluated for their antimicrobial properties. These studies revealed that compounds with specific substituents like dinitro, methoxy, hydroxy, and nitro showed notable antimicrobial activity, highlighting the importance of the molecular structure in determining the biological activity of these compounds (Kumar et al., 2011).

Chemical Synthesis and Reactivity

Research also delved into the acylation reactions of related hydrazides, exploring the chemical reactivity and the formation of various N-aroyl hydrazides. This study provided insights into the hydrazinolysis reactions, expanding the understanding of the chemical behavior and potential applications of hydrazide compounds in synthetic chemistry (Nesterova et al., 2005).

Antifungal Applications

Certain hydrazides showed promising results against fungal infections. A study reported the synthesis of amides and hydrazides with antifungal properties against Candida albicans. This research opens pathways for developing new antifungal agents based on the chemical framework of hydrazides (Surikova et al., 2010).

Molecular Docking and Antioxidant Properties

A novel study focused on the synthesis of pyrrole-based hydrazide-hydrazones, showcasing their potential as antioxidant agents. The compounds were assessed for radical scavenging properties, and molecular docking simulations identified potential binding conformations, indicating the therapeutic potential of these compounds as antioxidants (Mateev et al., 2022).

Safety And Hazards

The safety information for “3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

ethyl 3-hydrazinyl-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4-12-6(11)7(2,3)5(10)9-8/h4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGZHXKMJVOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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